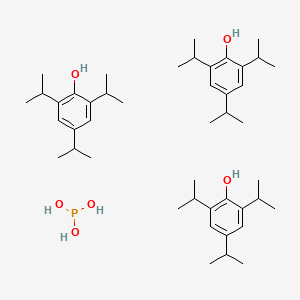
Phosphorous acid--2,4,6-tri(propan-2-yl)phenol (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) is a chemical compound that combines phosphorous acid with 2,4,6-tri(propan-2-yl)phenol in a 1:3 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One common method for preparing phosphorous acid involves the hydrolysis of phosphorus trichloride with water or steam:
Hydrolysis of Phosphorus Trichloride: PCl3+3H2O→HPO(OH)2+3HCl
Another method involves the hydrolysis of phosphorus trioxide:Hydrolysis of Phosphorus Trioxide: P4O6+6H2O→4HPO(OH)2
Industrial Production Methods: The industrial production of phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) typically involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also participate in reduction reactions, gaining electrons.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.
Scientific Research Applications
Phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. This can lead to various biochemical and physiological effects, depending on the context and application.
Comparison with Similar Compounds
Phenol, isopropylated, phosphate (31): A related compound with similar structural features.
2,4,6-tri(propan-2-yl)phenol: The phenolic component without the phosphorous acid moiety.
Phosphorous acid derivatives: Other compounds containing phosphorous acid with different substituents.
Properties
CAS No. |
79575-98-7 |
|---|---|
Molecular Formula |
C45H75O6P |
Molecular Weight |
743.0 g/mol |
IUPAC Name |
phosphorous acid;2,4,6-tri(propan-2-yl)phenol |
InChI |
InChI=1S/3C15H24O.H3O3P/c3*1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6;1-4(2)3/h3*7-11,16H,1-6H3;1-3H |
InChI Key |
ROPJMMIABUUQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


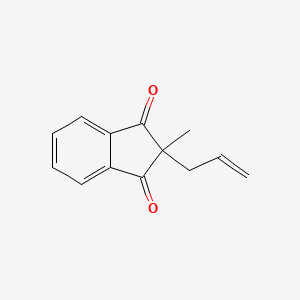
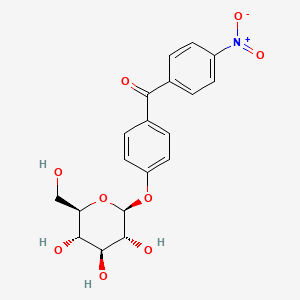
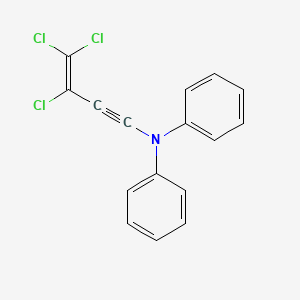

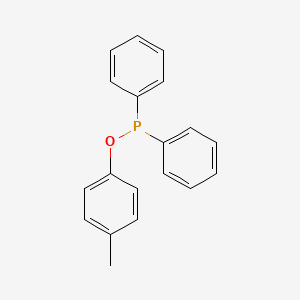
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
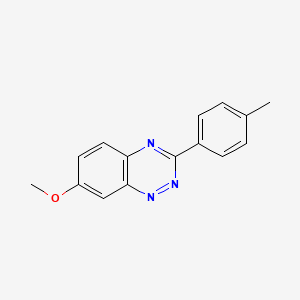
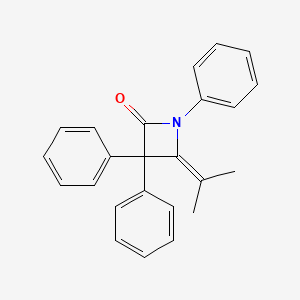

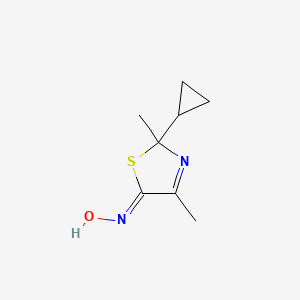
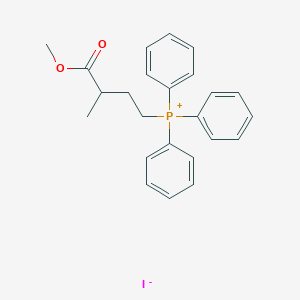
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
